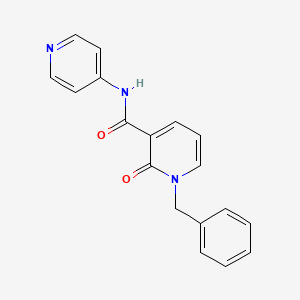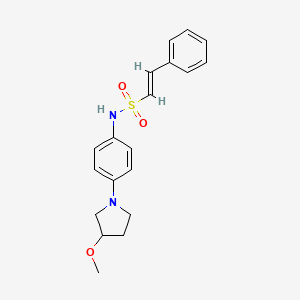
3-((3-氯吡啶-4-基氧基)-N-(3,4-二甲氧基苯基)哌啶-1-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related piperidine-1-carboxamide derivatives often involves multi-step chemical processes, including acylation, deprotection, and salt formation steps. For instance, a scalable and facile synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a compound with a somewhat similar structure, has been developed through acylation of 4-aminopyridine and N,N′-carbonyldiimidazole, followed by deprotection and salt formation to achieve high purity products (Wei et al., 2016).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and density functional theory (DFT) studies, provides insights into the spatial arrangement of atoms within the compound. For example, studies on related compounds have characterized structures through single-crystal X-ray diffraction and optimized the molecular structures using DFT, revealing detailed geometrical configurations and intermolecular interactions (Ban et al., 2023).
Chemical Reactions and Properties
The chemical reactivity of piperidine-1-carboxamide derivatives can vary significantly based on their functional groups and substitution patterns. These compounds participate in various chemical reactions, leading to the formation of complex structures with diverse biological activities. For example, modifications and analogs of BCTC, a urea-based TRPV1 antagonist, have been explored to improve pharmacological profiles, demonstrating the compound's versatility in chemical synthesis and design (Nie et al., 2020).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are crucial for their practical applications. These characteristics are determined by the molecular structure and influence the compound's behavior in different environments.
Chemical Properties Analysis
Chemical properties, such as reactivity towards various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, are fundamental for understanding the compound's potential uses. For instance, the compound's interaction with cannabinoid receptors and its binding affinities can be analyzed through computational models and pharmacophore analysis, providing insights into its chemical behavior and potential as a therapeutic agent (Shim et al., 2002).
科学研究应用
Molecular Interaction Studies
对具有类似结构的化合物进行研究,例如N-(哌啶-1-基)-5-(4-氯苯基)-1-(2,4-二氯苯基)-4-甲基-1H-吡唑-3-羧酰胺,以了解它们与特定受体(如CB1大麻素受体)的分子相互作用。通过构象分析和比较分子场分析(CoMFA)等方法分析这些相互作用,为受体结合的立体和静电要求提供见解。这些研究对于合理药物设计至关重要,使研究人员能够修改化学结构以增强功效或减少副作用 (Shim et al., 2002)。
合成新化合物
研究还扩展到合成新化合物以用于潜在的治疗应用。例如,从相关哌啶羧酰胺中高效合成新衍生物如5,7-二芳基吡啶并[4,3-d]嘧啶,展示了这些化学骨架在生成具有潜在生物活性的新分子方面的多功能性 (Vijayakumar et al., 2014)。
生物评估用于治疗潜力
类似化合物被评估其治疗潜力,例如其抗炎和镇痛特性。例如,从维斯纳金酮和赭麻酮合成的衍生物已被评估其环氧合酶抑制、镇痛和抗炎活性,突显了这些化合物在开发治疗炎症性疾病新疗法方面的潜力 (Abu‐Hashem等,2020)。
抗抑郁和智力增强剂的探索
对哌啶羧酰胺的进一步研究包括合成和药理学评估其作为潜在抗抑郁和智力增强剂的衍生物。这些研究涉及评估化合物在动物模型中的功效,有助于了解它们的机制和潜在的治疗应用 (Thomas et al., 2016)。
属性
IUPAC Name |
3-(3-chloropyridin-4-yl)oxy-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4/c1-25-17-6-5-13(10-18(17)26-2)22-19(24)23-9-3-4-14(12-23)27-16-7-8-21-11-15(16)20/h5-8,10-11,14H,3-4,9,12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKWUIBDVHOKOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(4-chlorobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)furan-3-carboxamide](/img/structure/B2492416.png)
![5-(4-Fluorophenyl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2492417.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2492420.png)



![3-(4-fluorophenoxy)-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide](/img/structure/B2492431.png)
![3-(4-Methoxyphenyl)-5-{1-[3-(4-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2492432.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2492434.png)